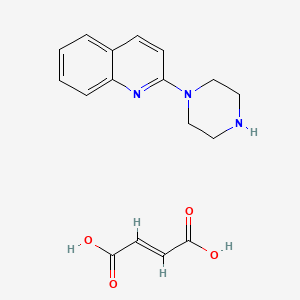

2-(Piperazin-1-yl)quinoline fumarate

Description

Properties

Molecular Formula |

C17H19N3O4 |

|---|---|

Molecular Weight |

329.35 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;2-piperazin-1-ylquinoline |

InChI |

InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

QYJJDHZHSCTBII-WLHGVMLRSA-N |

Isomeric SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Preparation of 2-(Piperazin-1-yl)quinoline Fumarate (B1241708) and its Derivatives

The synthesis of the 2-(piperazin-1-yl)quinoline core is accessible through several key pathways, primarily involving the construction of the quinoline (B57606) ring system followed by the introduction of the piperazine (B1678402) moiety, or the formation of the quinoline ring from precursors already containing the piperazine group.

Synthesis from 2-Haloquinolines

A primary and widely utilized method for the synthesis of 2-(piperazin-1-yl)quinoline derivatives is the nucleophilic aromatic substitution (SNAr) of 2-haloquinolines, most commonly 2-chloroquinolines. The electron-withdrawing nature of the quinoline ring nitrogen activates the C2 position towards nucleophilic attack by piperazine.

The reaction typically involves heating a 2-chloroquinoline (B121035) derivative with piperazine or a substituted piperazine in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. rsc.orgresearchgate.net For instance, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with N-methylpiperazine in dimethylformamide (DMF) in the presence of anhydrous potassium carbonate (K₂CO₃) under reflux conditions yields 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. nih.gov

Table 1: Synthesis of 2-(Piperazin-1-yl)quinoline Derivatives from 2-Chloroquinolines

| 2-Chloroquinoline Reactant | Piperazine Derivative | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | N-methylpiperazine | DMF, K₂CO₃, Reflux, 24h | 2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | N-phenylpiperazine | DMF, K₂CO₃, Heat | 2-(4-Phenylpiperazin-1-yl)quinoline-3-carbaldehyde | rsc.org |

| 4-Methyl-2-chloroquinoline | Piperazine | Ethylene glycol, 140°C, 4h | 4-Methyl-2-(piperazin-1-yl)quinoline | researchgate.net |

Synthesis Utilizing Anilide Precursors

An alternative and powerful strategy involves the construction of the quinoline ring itself from anilide (N-arylacetamide) precursors using the Vilsmeier-Haack reaction. researchgate.net This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent. The reaction of an N-arylacetamide with the Vilsmeier reagent leads to cyclization and formylation, producing a 2-chloro-3-formylquinoline. chemijournal.com

These resulting 2-chloroquinoline-3-carbaldehyde derivatives are then pivotal intermediates, as described in the previous section, which can undergo nucleophilic substitution with piperazine to yield the desired 2-(piperazin-1-yl)quinoline-3-carbaldehyde derivatives. researchgate.neteurekaselect.com The efficiency of the Vilsmeier-Haack cyclization can be influenced by the substituents on the anilide ring, with electron-donating groups often favoring the reaction.

Application of 2-Chloroquinoline-3-carbaldehyde Derivatives as Pivotal Intermediates

As highlighted, 2-chloroquinoline-3-carbaldehyde and its substituted analogues are key building blocks in the synthesis of 2-(piperazin-1-yl)quinoline derivatives. researchgate.neteurekaselect.com The synthesis of these intermediates is reliably achieved through the Vilsmeier-Haack formylation of N-arylacetamides. researchgate.net

Once formed, the 2-chloroquinoline-3-carbaldehyde is readily converted to the corresponding 2-(piperazin-1-yl) derivative. For example, 2-chloroquinoline-3-carbaldehyde can be transformed into 2-(4-phenylpiperazin-1-yl)quinoline-3-carbaldehyde by reacting it with 4-phenylpiperazine in DMF containing anhydrous K₂CO₃. researchgate.net Similarly, reaction with an excess of 1-ethylpiperazine (B41427) can yield 2-(4-ethylpiperazin-1-yl)quinoline-3-carbaldehyde. researchgate.net This versatility allows for the introduction of a wide range of substituents on the piperazine ring, facilitating the creation of diverse chemical libraries.

Advanced Chemical Reactions Employed in the Derivatization of 2-(Piperazin-1-yl)quinoline Scaffolds

The secondary amine of the piperazine moiety in the 2-(piperazin-1-yl)quinoline scaffold provides a reactive handle for further chemical modifications, most notably through acylation and sulfonylation reactions. These reactions are essential for exploring the structure-activity relationships of this class of compounds.

Acylation Methodologies

Acylation of the piperazine nitrogen is a straightforward and common method for derivatization. This is typically achieved by reacting the 2-(piperazin-1-yl)quinoline with an acylating agent such as an acyl chloride or acid anhydride, often in the presence of a base like triethylamine (B128534) to scavenge the acid byproduct. researchgate.netnih.gov

For example, 4-methyl-2-(piperazin-1-yl)quinoline can be reacted with various substituted benzoyl chlorides in dichloromethane (B109758) with triethylamine to produce a series of 4-methyl-2-(4-benzoyl-1-piperazinyl)-quinoline derivatives. researchgate.net This approach allows for the systematic introduction of a variety of substituents on the benzoyl ring. researchgate.net

Table 2: Examples of Acylation of 2-(Piperazin-1-yl)quinoline Scaffolds

| Starting Material | Acylating Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Methyl-2-(piperazin-1-yl)quinoline | Benzoyl chloride | CH₂Cl₂, Triethylamine, 0.5h | 4-Methyl-2-(4-benzoyl-1-piperazinyl)-quinoline | researchgate.net |

| 4-Methyl-2-(piperazin-1-yl)quinoline | Cinnamoyl chloride | CH₂Cl₂, Triethylamine, 0.5h | 4-Methyl-2-(4-cinnamoyl-1-piperazinyl)-quinoline | researchgate.net |

| 4-(Piperazin-1-yl)-6-nitroquinoline-3-carbonitrile | Substituted benzoyl chlorides | Dry CH₂Cl₂, DIPEA | 4-(4-Benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives | nih.gov |

Sulfonylation Reactions

In a similar fashion to acylation, the secondary amine of the piperazine ring can undergo sulfonylation upon reaction with a sulfonyl chloride. eurekaselect.comresearchgate.net This reaction introduces a sulfonamide functional group, which can significantly alter the physicochemical properties of the parent molecule.

The reaction typically involves treating the 2-(piperazin-1-yl)quinoline with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in a suitable solvent and often in the presence of a base. This leads to the formation of a 2-(4-sulfonylpiperazin-1-yl)quinoline derivative. The synthesis of various 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinoline-3-carbaldehyde derivatives has been reported, highlighting the utility of this reaction in creating diverse structures. eurekaselect.com

Alkylation and Arylation Strategies

Alkylation and arylation are fundamental strategies for derivatizing the 2-(piperazin-1-yl)quinoline scaffold. These reactions typically target the secondary amine of the piperazine ring, allowing for the introduction of a wide range of substituents. The synthesis of these quinoline derivatives often originates from the reaction of 2-haloquinolines with piperazine or its derivatives. benthamdirect.comresearchgate.net Subsequent N-alkylation or N-arylation expands the molecular diversity. For instance, heating acetanilides with N,N-dialkylformamides in the presence of phosphorus pentoxide (P2O5) and N-methylpiperazine can yield 2-(4-methyl-1-piperazinyl)quinolines. researchgate.net

These reactions are crucial for tuning the electronic and steric properties of the final molecule, which can be important for various applications. The introduction of different alkyl and aryl groups can significantly influence the compound's chemical behavior. benthamdirect.comingentaconnect.com

Table 1: Examples of Alkylation/Arylation Reactions for Quinoline Derivatives

| Starting Material | Reagent | Product | Reference |

| 2-Haloquinolines | Piperazine | 2-(Piperazin-1-yl)quinoline | benthamdirect.comresearchgate.net |

| Acetanilides | N-Methylpiperazine, P2O5 | 2-(4-Methyl-1-piperazinyl)quinolines | researchgate.net |

Reductive Amination Procedures

Reductive amination is another key method for modifying the 2-(piperazin-1-yl)quinoline system, particularly when a carbonyl group is present on the quinoline ring. researchgate.netbenthamdirect.comresearchgate.net This reaction involves the formation of an imine or enamine intermediate from a carbonyl compound (aldehyde or ketone) and an amine, which is then reduced to form a new amine. This procedure is instrumental in building more complex side chains on the quinoline core. researchgate.net The process is a cornerstone in the synthesis of 2-piprazinoquinolines from appropriate precursors. benthamdirect.comingentaconnect.com

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a valuable carbon-carbon bond-forming reaction used to synthesize chalcones and related enones. ingentaconnect.comeurekaselect.com This reaction involves the condensation of an aromatic aldehyde or ketone with an aliphatic aldehyde or ketone in the presence of a base. wikipedia.org In the context of 2-(piperazin-1-yl)quinoline, derivatives such as 2-(piperazin-1-yl)quinoline-3-carbaldehyde serve as the aromatic aldehyde component. researchgate.netingentaconnect.com

A notable example is the one-pot Claisen-Schmidt reaction between 2-(4-ethylpiperazin-1-yl)quinoline-3-carbaldehyde and various acetophenone (B1666503) derivatives. researchgate.net This reaction proceeds by refluxing the components and has been shown to produce the corresponding chalcone (B49325) derivatives in high yields, typically ranging from 85% to 97%. researchgate.net

Table 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

| Quinoline Reactant | Carbonyl Reactant | Product Type | Yield (%) | Reference |

| 2-(4-Ethylpiperazin-1-yl)quinoline-3-carbaldehyde | Acetophenone Derivatives | Chalcone Derivatives | 85-97 | researchgate.net |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. nih.govmdpi.com This type of reaction involves a 1,3-dipole reacting with a dipolarophile. mdpi.comallfordrugs.com The 2-(piperazin-1-yl)quinoline framework can be incorporated into either the dipole or the dipolarophile to generate novel, complex heterocyclic systems fused or linked to the quinoline core. ingentaconnect.comeurekaselect.com The Huisgen 1,3-dipolar cycloaddition, for example, is a well-known method that can be applied in this context, often involving azides and alkynes to form triazoles. allfordrugs.comresearchgate.net The regioselectivity and stereoselectivity of these reactions are key considerations in the synthesis of specific isomers. allfordrugs.com

One-Pot Multicomponent Reaction (MCR) Approaches

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex products from three or more starting materials in a single reaction vessel. researchgate.netnih.gov This approach offers advantages such as high atom economy, reduced reaction times, and simplified purification procedures. researchgate.net MCRs have been successfully employed in the synthesis of diverse quinoline derivatives. nih.gov For the 2-(piperazin-1-yl)quinoline series, MCRs can be designed to construct the quinoline ring itself or to add complex substituents to a pre-existing quinoline-piperazine core. researchgate.netingentaconnect.comeurekaselect.com These reactions often proceed via a tandem sequence where multiple bonds are formed in a single operation. nih.gov

Grignard Reaction Applications

Grignard reactions are a classic method for forming carbon-carbon bonds through the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group or other electrophilic center. beilstein-journals.org In the chemistry of 2-(piperazin-1-yl)quinoline, Grignard reagents can be used to introduce alkyl or aryl groups, typically by reacting with a formyl group, such as in 2-(piperazin-1-yl)quinoline-3-carbaldehyde. researchgate.netingentaconnect.comeurekaselect.com This reaction converts the aldehyde into a secondary alcohol, providing a new functional group that can be used for further transformations. The regioselectivity of the addition is a key aspect of this synthetic application. beilstein-journals.org

Kabachnik-Field's Reaction

The Kabachnik-Field's reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602) to form α-aminophosphonates. mdpi.commdpi.com This reaction is a cornerstone in the synthesis of these valuable organophosphorus compounds. mdpi.com The application of this reaction to the 2-(piperazin-1-yl)quinoline system allows for the introduction of an aminophosphonate moiety. researchgate.netingentaconnect.comeurekaselect.com The reaction can proceed through either an imine or an α-hydroxyphosphonate intermediate, depending on the specific reactants and conditions. mdpi.com This methodology provides a direct route to novel phosphonated quinoline derivatives. researchgate.neteurekaselect.com

Preclinical Pharmacological Activities and Biological Evaluation of 2 Piperazin 1 Yl Quinoline Fumarate Derivatives

Antineoplastic and Antiproliferative Activity Assessment

The cytotoxic and antiproliferative effects of 2-(piperazin-1-yl)quinoline derivatives have been investigated against a variety of human cancer cell lines. These studies aim to identify potent and selective compounds that could serve as leads for the development of novel anticancer drugs.

In Vitro Efficacy against Prostate Cancer Cell Lines (e.g., PC-3)

Derivatives of 2-(piperazin-1-yl)quinoline have been evaluated for their ability to inhibit the growth of human prostate cancer cells. In one study, a series of quinoline (B57606) derivatives were designed and synthesized, with several compounds showing potent anti-proliferative activity against the PC-3 cell line. Notably, compounds 9d, 9f, and 9g were identified as the most effective, with GI50 values of 2.60, 2.81, and 1.29 μM, respectively. Structure-activity relationship (SAR) analysis indicated that the presence of a secondary amine linking the quinoline and pyridine (B92270) rings was crucial for the observed anti-proliferative effects. Mechanistic studies suggested that these compounds may act as inhibitors of Pim-1 kinase, leading to cell cycle arrest and apoptosis.

Table 1: In Vitro Efficacy of 2-(Piperazin-1-yl)quinoline Derivatives against PC-3 Prostate Cancer Cell Line

| Compound/Derivative | GI50 (μM) |

|---|---|

| 9d | 2.60 |

| 9f | 2.81 |

| 9g | 1.29 |

In Vitro Efficacy against Breast Cancer Cell Lines (e.g., MCF-7)

The antiproliferative activity of 2-(piperazin-1-yl)quinoline derivatives has also been assessed against breast cancer cell lines, such as MCF-7. A study focusing on quinoline derivatives containing substituted piperazine (B1678402) moieties found that these compounds exhibited promising anticancer activity. For instance, one derivative, compound 8i, was highlighted for its significant inhibitory effects. In another study, a novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated potent cytotoxicity against MCF-7 cells with an IC50 value of 3.1 µg/mL. nih.gov This compound was found to induce apoptosis through the up-regulation of caspase-3 and p53, and the down-regulation of proliferative proteins like VEGF, PCNA, and Ki67. nih.gov

Furthermore, a series of piperazine-linked quinolinequinones were evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7. researchgate.netnih.gov These compounds demonstrated potent anticancer activity on the MCF7 and T-47D breast cancer cell lines. researchgate.netnih.gov

Table 2: In Vitro Efficacy of 2-(Piperazin-1-yl)quinoline Derivatives against MCF-7 Breast Cancer Cell Line

| Compound/Derivative | IC50/GI50 |

|---|---|

| BAPPN | 3.1 µg/mL |

| Compound 57 | 6.502 µM |

In Vitro Efficacy against Human Hepatocarcinoma Cell Lines (e.g., HepG2)

The cytotoxic potential of 2-(piperazin-1-yl)quinoline derivatives has been explored in human hepatocarcinoma cell lines like HepG2. The novel derivative BAPPN showed significant cytotoxicity against HepG2 cells, with an IC50 value of 3.3 µg/mL. nih.gov The mechanism of action was attributed to the induction of apoptosis and the modulation of key proteins involved in cell proliferation and survival. nih.gov

Table 3: In Vitro Efficacy of a 2-(Piperazin-1-yl)quinoline Derivative against HepG2 Human Hepatocarcinoma Cell Line

| Compound/Derivative | IC50 (µg/mL) |

|---|---|

| BAPPN | 3.3 |

In Vitro Efficacy against Colon Cancer Cell Lines (e.g., HCT-116)

Research has also extended to the evaluation of these compounds against colon cancer. The derivative BAPPN was tested against the HCT-116 colon carcinoma cell line and exhibited an IC50 value of 23 µg/mL. nih.gov Additionally, a series of piperazine-linked quinolinequinones were studied for their cytotoxicity in HCT-116 cells, among others. researchgate.netnih.gov

Table 4: In Vitro Efficacy of a 2-(Piperazin-1-yl)quinoline Derivative against HCT-116 Colon Cancer Cell Line

| Compound/Derivative | IC50 (µg/mL) |

|---|---|

| BAPPN | 23 |

Broad-Spectrum Cytotoxic Evaluation

Several studies have undertaken a broader evaluation of 2-(piperazin-1-yl)quinoline derivatives against a panel of human cancer cell lines, demonstrating their potential for wide-ranging antineoplastic activity. For instance, the derivative BAPPN was also tested against the A549 lung cancer cell line, showing an IC50 of 9.96 µg/mL. nih.gov In another study, a series of N-substituted piperazinyl quinolones were assessed against six different cancer cell lines, with most of the new compounds demonstrating significant cytotoxic activity. nih.gov This suggests that modifications to the piperazine ring and the ethyl spacer can modulate the biological profile of these compounds from antibacterial to cytotoxic agents. nih.gov A series of aminated quinolinequinones linked to piperazine analogs were also screened against the full panel of 60 human cancer cell lines by the National Cancer Institute (NCI), with seven compounds showing potent growth inhibition across several cell lines. researchgate.netnih.gov

Antimicrobial and Antifungal Potentials

In addition to their anticancer properties, 2-(piperazin-1-yl)quinoline derivatives have been investigated for their ability to combat microbial and fungal infections. The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents. nih.gov

Research into the antimicrobial activity of 2-(piperazin-1-yl)quinoline derivatives has shown promising results. A series of novel derivatives were tested for their in vitro antimicrobial activity and exhibited excellent efficacy, with minimum inhibitory concentration (MIC) values ranging from 1 to 5 µmol/mL against various bacterial strains. researchgate.net In another study, new disubstituted piperazines were synthesized and evaluated for their antibacterial activity, with one compound, 3k, being the most potent. nih.gov This compound, along with others, was more effective than ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). nih.gov

The antifungal potential of these compounds has also been a subject of investigation. A series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives were designed and evaluated for their in vitro antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus flavus. Several of these compounds exhibited potent antifungal activity, with MICs against C. albicans as low as 32 μg/mL. These compounds were found to act as chitin (B13524) synthase inhibitors, indicating a selective antifungal mechanism. In the study of disubstituted piperazines, compound 3k also demonstrated the best antifungal activity, with Trichoderma viride being the most sensitive fungus. nih.gov

Table 5: Antimicrobial and Antifungal Activity of 2-(Piperazin-1-yl)quinoline Derivatives

| Compound/Derivative | Organism | MIC |

|---|---|---|

| Compounds 10-14 | Various bacteria | 1-5 µmol/mL |

| Compound 3k | Various bacteria & fungi | Potent activity reported |

| Compounds 4a, 4i, 4j | Candida albicans | 32 µg/mL |

Evaluation as Chitin Synthase Inhibitors

Chitin synthase (CHS) is a critical enzyme for fungal cell wall synthesis, making it an attractive target for novel antifungal agents, as it is absent in vertebrates. malariaworld.org A series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives were designed and evaluated for their inhibitory activity against CHS. nih.gov

Several of these compounds demonstrated significant inhibitory potency. Notably, compounds 4a and 4c in the series exhibited excellent activity, with IC50 values of 0.10 mM and 0.15 mM, respectively. This level of inhibition was superior to that of the control drug, Polyoxin B, which had an IC50 value of 0.18 mM. nih.gov Other derivatives, such as 4h, 4i, 4j, 4k, and 4n , showed moderate inhibition with IC50 values ranging from 0.36 to 0.47 mM. nih.gov

Similarly, a series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives incorporating a piperazine fragment were also investigated as potential CHS inhibitors. Enzyme inhibition experiments confirmed that all synthesized compounds in this class inhibited chitin synthase. mdpi.comtandfonline.com Specifically, compounds 4d, 4k, 4n, and 4o showed inhibitory effects with IC50 values that were close to that of Polyoxin B. mdpi.comtandfonline.com Further kinetic studies revealed that these compounds act as non-competitive inhibitors of the enzyme. mdpi.comtandfonline.com

| Compound Series | Specific Derivative | IC50 Value (mM) | Reference |

|---|---|---|---|

| 5-(piperazin-1-yl)quinolin-2(1H)-one | 4a | 0.10 | nih.gov |

| 5-(piperazin-1-yl)quinolin-2(1H)-one | 4c | 0.15 | nih.gov |

| 5-(piperazin-1-yl)quinolin-2(1H)-one | 4i | 0.36 | nih.gov |

| 5-(piperazin-1-yl)quinolin-2(1H)-one | 4n | 0.37 | nih.gov |

| 5-(piperazin-1-yl)quinolin-2(1H)-one | 4h | 0.38 | nih.gov |

| 5-(piperazin-1-yl)quinolin-2(1H)-one | 4j | 0.47 | nih.gov |

| 5-(piperazin-1-yl)quinolin-2(1H)-one | 4k | 0.47 | nih.gov |

| Control | Polyoxin B | 0.18 | nih.gov |

Antifungal Efficacy against Fungal Pathogens (e.g., Candida albicans, Crytococcus neoformans, Aspergillus flavus)

The antifungal properties of piperazine-containing quinoline derivatives have been evaluated against a range of clinically relevant fungal pathogens. A study on 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives found that compounds 4a, 4i, and 4j displayed the most potent activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL, which was comparable to the control drug Polyoxin B. nih.gov

In another study, spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives with a piperazine fragment showed moderate to excellent antifungal activity. mdpi.comtandfonline.com Notably, compounds 4d, 4f, 4k, and 4n demonstrated stronger antifungal effects against C. albicans than both fluconazole (B54011) and Polyoxin B. mdpi.comtandfonline.com Against Aspergillus flavus, derivatives 4f, 4n, and 4o were more effective than the same control drugs. mdpi.comtandfonline.com Furthermore, some piperazinyl quinoline compounds have been identified as chemosensitizers, capable of reversing fluconazole resistance in clinical isolates of C. albicans even when they possess no intrinsic antifungal activity on their own. chemimpex.com

Halogenated quinoline (HQ) analogues have also been assessed for their efficacy against C. albicans and Cryptococcus neoformans. Research showed that some HQ analogues could inhibit the growth of C. albicans at an MIC of 100 nM and effectively inhibit C. neoformans at MICs ranging from 50 to 780 nM. researchgate.netnih.gov Certain analogues were also capable of eradicating mature fungal biofilms. researchgate.netnih.gov

| Compound Series | Derivative | Candida albicans | Reference |

|---|---|---|---|

| 5-(piperazin-1-yl)quinolin-2(1H)-one | 4a | 32 | nih.gov |

| 5-(piperazin-1-yl)quinolin-2(1H)-one | 4i | 32 | nih.gov |

| 5-(piperazin-1-yl)quinolin-2(1H)-one | 4j | 32 | nih.gov |

| Control | Polyoxin B | 32 | nih.gov |

Antibacterial Activity Profiling

The antibacterial potential of quinoline-piperazine hybrids has been explored against various bacterial strains. In contrast to their potent antifungal effects, derivatives designed as chitin synthase inhibitors, such as the 5-(piperazin-1-yl)quinolin-2(1H)-one series, demonstrated minimal potency against the bacteria they were tested on. nih.gov This suggests a selective antifungal activity for this particular class of compounds. nih.gov Similarly, spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine, which were effective against fungi, also showed little activity against bacteria. mdpi.comtandfonline.com

However, other series of quinoline derivatives containing piperazine have shown significant antibacterial action. For instance, novel quinoline-piperazine hybrids, specifically sulfonamide derivatives, exhibited excellent activity against a panel of both Gram-positive and Gram-negative bacteria. nih.govnih.gov One compound with a fluorine substitution demonstrated an MIC of 0.03 μg/mL against S. aureus, which was comparable to standard control drugs. nih.govnih.gov Another study reported that certain 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione derivatives showed a dose-dependent inhibition of DNA gyrase, indicating a potential mechanism for their antibacterial effects against Staphylococcus strains. bohrium.com The piperazine scaffold itself is recognized as a promising framework for developing agents with significant antibacterial properties. nih.gov

Neuropharmacological Investigations

Quinoline derivatives are being investigated for their potential neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.netnih.gov The neuroprotective effects are often linked to their antioxidant capabilities and their ability to inhibit key enzymes involved in neurodegeneration. nih.govnih.gov

Research has explored the potential of quinoline derivatives to act as inhibitors of acetylcholinesterase (AChE), monoamine oxidase type B (MAO-B), and catechol-O-methyltransferase (COMT). nih.govnih.gov By inhibiting these enzymes, these compounds could help mitigate some of the pathological processes associated with these diseases. Furthermore, bifunctional iron chelators have been developed using an 8-hydroxy quinoline moiety attached to a piperazine group. nih.gov These compounds aim to provide neuroprotection by reducing oxidative stress, as iron accumulation is known to contribute to neuronal degeneration in Parkinson's disease. nih.gov The 2-(Piperazin-1-yl)quinoline scaffold itself is recognized as a valuable starting point for developing agents with neuroprotective effects. researchgate.net

The arylpiperazine moiety is a well-established pharmacophore known to interact with various neurotransmitter receptors, including serotonin (B10506) (5-HT) receptors. The 5-HT1A and 5-HT2A receptors are significant targets in the treatment of depression and other neuropsychiatric disorders. mdpi.comnih.gov

Studies on arylpiperazine derivatives have demonstrated their ability to bind to and modulate 5-HT1A and 5-HT2A receptors. The specific substitutions on the piperazine and the associated aromatic system influence the affinity and functional activity at these receptors. chemimpex.com For example, research on a series of condensed quinoline derivatives bearing an N-methylpiperazine moiety showed high affinity for the 5-HT3 receptor subtype, with some compounds acting as agonists or antagonists. While this study focused on the 5-HT3 receptor, it highlights the potential of the quinoline-piperazine scaffold to interact with serotonin receptors. The structural characteristics of long-chain arylpiperazine derivatives are crucial for high-affinity binding to the 5-HT2A receptor, involving interactions such as hydrogen bonds, salt bridges, and π-π stacking within the receptor's binding pocket.

Antiviral Activity of Related Piperazine-Containing Scaffolds

The quinoline scaffold is present in several molecules with known antiviral activity, and its derivatives are being actively investigated against a range of viruses. bohrium.com Specifically, substituted quinoline derivatives that include piperazine moieties have been synthesized and tested for their antiviral properties.

In one study, a series of 23 substituted quinoline derivatives with piperazine groups were evaluated for their in-vitro activity against Influenza A virus (IAV). mdpi.com Several of these compounds showed greater activity against IAV than the reference drug, Ribavirin, with IC50 values in the low micromolar range (0.88–4.92 μM). mdpi.com The most promising compound from this series demonstrated broad-spectrum antiviral activity and was found to inhibit viral RNA transcription and replication. mdpi.com Other research has highlighted the broad-spectrum anti-coronavirus activity of quinoline analogues, with some compounds interfering with viral entry. nih.gov The quinoline scaffold is also being leveraged in the design of inhibitors for viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2. nih.gov

Anti-Inflammatory Effects

Derivatives of the 7-chloro-4-(piperazin-1-yl)quinoline (B128142) scaffold have demonstrated significant anti-inflammatory properties in both cellular and animal models. tbzmed.ac.ir One notable derivative, 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (Compound 5), has been a subject of detailed investigation. tbzmed.ac.irtbzmed.ac.ir

In in vitro studies using RAW 264.7 murine macrophage models, this compound was effective at inhibiting the release of nitric oxide (NO). tbzmed.ac.ir This inhibitory action was associated with the suppression of inducible nitric oxide synthase (iNOS) protein expression. tbzmed.ac.ir Furthermore, the compound was found to decrease the gene expression levels of key inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). tbzmed.ac.ir

The anti-inflammatory potential of Compound 5 was also confirmed in vivo through the carrageenan-induced paw edema assay in mice. tbzmed.ac.ir The administration of the compound led to a significant reduction in paw swelling compared to the control group. tbzmed.ac.ir This effect was accompanied by a notable inhibition of serum NO and COX-2 levels. tbzmed.ac.ir The research suggests that the combination of the 7-chloro-4-(piperazin-1-yl)quinoline core with an N-phenylpiperazine group linked by an ethanone (B97240) chain contributes significantly to these observed anti-inflammatory activities. tbzmed.ac.ir

Table 1: In Vivo Anti-inflammatory Effect of Compound 5 on Carrageenan-Induced Paw Edema in Mice

| Time Post-Carrageenan | Percentage Inhibition of Edema (%) |

|---|---|

| 1 hour | 34 |

| 2 hours | 50 |

| 3 hours | 64 |

Data sourced from reference tbzmed.ac.ir

Mechanistic Investigations and Molecular Interactions of 2 Piperazin 1 Yl Quinoline Fumarate Derivatives

Elucidation of Cellular and Molecular Mechanisms of Action

Research into 2-(piperazin-1-yl)quinoline derivatives has revealed a multifaceted pharmacological profile, characterized by its engagement with several key cellular pathways implicated in cancer progression. These compounds exert their effects through a variety of mechanisms, including the induction of programmed cell death, halting the cell division cycle, and inhibiting pathways crucial for tumor growth and metastasis.

The capacity of 2-(piperazin-1-yl)quinoline derivatives to induce apoptosis, or programmed cell death, is a cornerstone of their anticancer activity. nih.gov Studies have shown that these compounds can trigger caspase-dependent apoptosis. For instance, a novel piperazine (B1678402) derivative, C505, demonstrated a time-dependent increase in apoptotic activity in K562 leukemia cells. nih.gov Similarly, certain 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives have been shown to induce significant levels of both early and late apoptosis.

The apoptotic process initiated by these compounds often involves the mitochondrial pathway. The prototype compound LQFM166, for example, was found to increase the expression of pro-apoptotic proteins such as Bax, cytochrome c, and caspases 3/7, 8, and 9. mdpi.com Concurrently, it decreased the expression of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in cell death. nih.gov The induction of apoptosis is a critical mechanism for eliminating cancerous cells without provoking an inflammatory response. jocpr.comnih.gov

Table 1: Apoptotic Activity of Piperazine Derivative C505 on K562 Cells

| Treatment Time (Hours) | Percentage of Apoptotic Cells (%) |

|---|---|

| 24 | 22.0 |

| 48 | 31.2 |

| 72 | 37.9 |

| Untreated Control | 2.0 |

Data sourced from a study on a novel piperazine derivative, C505, at a concentration of 5 μM. nih.gov

In addition to inducing apoptosis, 2-(piperazin-1-yl)quinoline derivatives interfere with the cell division cycle, a fundamental process for tumor growth. researchgate.netmdpi.com By arresting cells at specific checkpoints, these compounds prevent their proliferation. nih.gov

Different derivatives have been shown to halt the cell cycle at various phases. For example, two derivatives of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide were found to cause cell cycle arrest in the S phase. nih.gov In contrast, other related compounds, such as a specific dispiropiperazine derivative and the pyrrolyldihydropyrazino[1,2-a]indoletrione analogue DHPITO, induce arrest at the G2/M phase. researchgate.netmdpi.com Mechanistically, this can be associated with the modulation of key cell cycle regulatory proteins. The compound LQFM166 was observed to decrease the expression of cyclin-B1, a crucial protein for progression through the G2/M checkpoint. mdpi.com The ability to halt cell proliferation at different stages of the cell cycle highlights the diverse molecular targets of these quinoline-based compounds.

Table 2: Effect of Quinoline (B57606) Derivatives on Cell Cycle Phases

| Compound Class | Cell Line | Affected Phase | Reference |

|---|---|---|---|

| 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives | T-47D Breast Cancer | S Phase | |

| Dispiropiperazine derivative (SPOPP-3) | SW480 Human Cancer | G2/M Phase | researchgate.net |

| Pyrrolyldihydropyrazino[1,2-a]indoletrione (DHPITO) | HCT116/HCT8 Colorectal Cancer | G2/M Phase | mdpi.com |

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. Derivatives of 2-(piperazin-1-yl)quinoline have demonstrated potent anti-angiogenic properties, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov VEGFR-2 is a key tyrosine kinase receptor that mediates the pro-angiogenic signals of VEGF.

Several studies have synthesized and evaluated 4-(piperazin-1-yl)quinolin-2(1H)-one and 7-Chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives as VEGFR-2 inhibitors. Notably, certain 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-ones exhibited VEGFR-2 inhibitory activity comparable to the established drug sorafenib, with IC50 values in the nanomolar range. By blocking the VEGFR-2 signaling cascade, these compounds can inhibit endothelial cell proliferation and migration, critical steps in the formation of new blood vessels. This interference with tumor vasculature represents a significant mechanism for controlling cancer progression.

Table 3: VEGFR-2 Inhibitory Activity of Selected Quinoline Derivatives

| Compound Type | IC50 (nM) | Reference Compound (Sorafenib) IC50 (nM) |

|---|---|---|

| 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one (Compound 1) | 46.83 ± 2.4 | 51.41 ± 2.3 |

| 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one (Compound 2) | 51.09 ± 2.6 | 51.41 ± 2.3 |

Data from a study evaluating the VEGFR-2 inhibitory activity of novel quinoline derivatives.

The inhibition of cell migration is a crucial aspect of preventing cancer metastasis. The molecular mechanisms targeted by 2-(piperazin-1-yl)quinoline derivatives, particularly the angiogenesis pathways, also play a role in cell migration. As noted, the molecular blockade of VEGFR-2 not only attenuates endothelial cell proliferation but also reduces cellular migration. By inhibiting the activation of VEGFR-2, these compounds can disrupt the signaling pathways that promote the migratory capabilities of endothelial cells, thereby contributing to their anti-angiogenic effects. This action helps to confine the tumor and prevent its spread to distant sites.

Based on a comprehensive review of the available scientific literature, there is currently a lack of specific research data detailing the direct modulation of nuclear receptor responses by 2-(Piperazin-1-yl)quinoline fumarate (B1241708) or its close derivatives. While the broader class of quinoline and piperazine compounds interacts with a wide array of biological targets, their specific interactions with nuclear receptors have not been a primary focus of the investigated studies.

The PI3K/Akt signaling pathway is a critical intracellular cascade that promotes cell survival, proliferation, and growth, and its aberrant activation is a common feature in many cancers. A key mechanism of action for several 2-(piperazin-1-yl)quinoline derivatives is the potent inhibition of this pathway. nih.gov

Identification and Validation of Molecular Targets

The versatility of the 2-(piperazin-1-yl)quinoline scaffold allows for its derivatives to interact with a diverse array of molecular targets. Research has identified several proteins and enzymes that are modulated by these compounds, highlighting their potential in various therapeutic areas.

One significant area of investigation has been in the development of anticancer agents. chemimpex.com Within this field, specific derivatives have been identified as inhibitors of key proteins involved in cancer progression. For instance, certain 7-Chloro-4-(piperazin-1-yl)quinoline derivatives have been synthesized and evaluated as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. nih.gov One of the most promising compounds from this series, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, demonstrated significant cytotoxicity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines and was found to inhibit VEGFR-2. nih.gov Other molecular targets for quinoline-based compounds in cancer pathways include c-Met, EGF receptors, and proteins within the PI3K/AkT/mTOR pathway. nih.govmdpi.com For example, imidazo[4,5-c]quinoline derivatives have shown promise as potent inhibitors of both PI3K and mTOR. nih.gov

In the context of neurodegenerative diseases, derivatives of 2-(piperazin-1-yl)quinoline have been designed as multifunctional ligands. One study focused on developing potent dopamine (B1211576) D2/D3 agonists with iron-chelating properties by incorporating an 8-hydroxyquinoline (B1678124) moiety. nih.gov The resulting compounds, such as 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol, exhibited high affinity for both D2 and D3 receptors, indicating their potential for both symptomatic and neuroprotective therapy for Parkinson's Disease. nih.gov

Furthermore, the parent compound, 2-(Piperazin-1-yl)quinoline, also known as quipazine, has been shown to have a high affinity for various serotonin (B10506) (5-hydroxytryptamine) receptors, including 5-HT2A, 5-HT2C, and 5-HT1A, as well as the sodium-dependent serotonin transporter. bindingdb.orgbindingdb.org This suggests its potential utility in modulating serotonergic neurotransmission.

Other identified molecular targets for various quinoline derivatives include HIV non-nucleoside reverse transcriptase, the CB1a protein (a novel anticancer peptide), cyclooxygenase (COX) enzymes, and Aurora A kinase. nih.govnih.govproquest.comorientjchem.org The diverse range of molecular targets underscores the broad therapeutic potential of this class of compounds.

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking have become indispensable tools in the study of 2-(piperazin-1-yl)quinoline derivatives, providing critical insights into their mechanisms of action at a molecular level. mdpi.com These in silico methods allow for the prediction of binding affinities and the detailed analysis of interactions between a ligand and its target protein. mdpi.com

Molecular docking studies have been instrumental in elucidating the binding modes of 2-(piperazin-1-yl)quinoline derivatives with their respective protein targets. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For instance, in the context of anticancer research, docking studies of a potent 7-Chloro-4-(piperazin-1-yl)quinoline derivative with VEGFR-2 revealed a binding mode similar to that of known VEGFR-2 inhibitors. nih.gov Similarly, docking analyses of quinoline-based inhibitors with the c-Met receptor have highlighted the importance of π-π stacking interactions between the quinoline ring and Tyr1159, as well as a hydrogen bond between the quinoline nitrogen and Met1160, for stabilizing the ligand-protein binding. nih.gov

In the development of HIV non-nucleoside reverse transcriptase inhibitors, molecular docking was used to explore the binding affinity of synthesized quinoline derivatives within the active site of the enzyme. nih.gov These studies helped to identify key amino acid residues involved in the interaction and guided the design of more potent inhibitors. nih.gov For other quinoline derivatives, docking studies have identified interactions with amino acid residues such as Arg 137, Thr 217, and Lys 162 in Aurora A kinase, and various residues including ILE-8, LYS-7, and TRP-12 in the CB1a protein. nih.govorientjchem.org

The following interactive data table summarizes the binding affinities of various 2-(piperazin-1-yl)quinoline derivatives and related compounds with their molecular targets as determined by molecular docking studies.

| Compound Class | Molecular Target | Binding Affinity (kcal/mol) |

| Quinoline-thiadiazole Derivatives | COX-1 | -5.87 to -8.56 |

| 2H-thiopyrano[2,3-b]quinoline Derivatives | CB1a | -5.3 to -6.1 |

| Pyrimidine-containing Quinoline Derivatives | HIV Reverse Transcriptase | up to -10.67 |

| Substituted Quinoline Derivatives | Aurora A kinase | up to -8.20 (kJ/mol) |

Note: The binding energies are reported as found in the source literature and may be in different units (kcal/mol or kJ/mol).

Predictive modeling, particularly through the use of Quantitative Structure-Activity Relationship (QSAR) studies, has been employed to understand the relationship between the chemical structure of quinoline derivatives and their biological activity. nih.gov These models are valuable for designing new compounds with improved potency and selectivity.

A 3D-QSAR study using the Comparative Molecular Field Analysis (CoMFA) approach was conducted on a series of quinoline derivatives with anti-gastric cancer activity. nih.gov The CoMFA model suggested that both steric and electrostatic fields significantly contribute to the binding affinity. nih.gov Such models can guide the rational design of new, more effective anticancer agents. nih.gov

Structure Activity Relationship Sar Studies and Rational Design

Impact of Structural Modifications on Biological Activity of 2-(Piperazin-1-yl)quinoline Fumarate (B1241708) Derivatives

The biological profile of 2-(piperazin-1-yl)quinoline derivatives can be finely tuned by making strategic chemical alterations to its core components: the quinoline (B57606) moiety, the piperazine (B1678402) moiety, and any linker group that may be present in more complex analogues.

The quinoline scaffold is a privileged structure in drug discovery, and modifications to this bicyclic heterocycle can profoundly affect the biological activity of its derivatives. biointerfaceresearch.comnih.gov The nature and position of substituents on the quinoline ring dictate the molecule's electronic, steric, and lipophilic properties, which in turn govern its interaction with biological targets.

Research into quinoline-based antimalarial agents has revealed specific SAR trends. For instance, the introduction of an electron-donating methoxy (B1213986) group (-OCH₃) at the C-2 position of the quinoline ring was found to enhance antimalarial activity, whereas an electron-withdrawing chlorine atom (Cl) at the same position resulted in a loss of activity. rsc.org Furthermore, the presence of a bromine atom (Br) at the C-6 position has been identified as a key moiety for improving activity. rsc.org In the context of anticancer agents, dihalogenated derivatives of 4-(piperazin-1-yl)quinolin-2(1H)-one demonstrated superior cytotoxic activity. nih.gov Specifically, substitution with a fluorine atom at the C-6 position has been associated with potent inhibitory activity against certain biological targets. nih.gov The cytotoxic effects of quinoline derivatives are highly dependent on the functional groups attached to the core structure. brieflands.com

These findings highlight that both the electronic properties and the specific placement of substituents on the quinoline ring are critical determinants of the compound's ultimate biological function.

Table 1: Impact of Quinoline Moiety Modifications on Biological Activity

| Position of Modification | Substituent | Effect on Biological Activity | Activity Type | Reference |

|---|---|---|---|---|

| C-2 | Electron-donating group (e.g., -OCH₃) | Enhanced activity | Antimalarial | rsc.org |

| C-2 | Electron-withdrawing group (e.g., -Cl) | Loss of activity | Antimalarial | rsc.org |

| C-6 | Bromine (-Br) | Essential for activity improvement | Antimalarial | rsc.org |

| C-6 | Fluorine (-F) | Potent inhibitory activity | Anticancer | nih.gov |

| General | Dihalogenation | Increased cytotoxic activity | Anticancer | nih.gov |

The piperazine ring is another critical pharmacophore in many drug candidates, often improving physicochemical properties like solubility and bioavailability. nih.govresearchgate.net Modifications, particularly at the N-4 nitrogen, are a common strategy for modulating the activity of quinoline-piperazine hybrids.

SAR studies have shown that the integrity of the piperazine ring is often crucial for maintaining biological activity. plos.orgbiorxiv.org For example, in the development of certain antiviral agents, replacing the piperazine ring with morpholine (B109124) or pyrrolidine (B122466) led to a significant decrease in activity. nih.gov The nitrogen atoms within the piperazine ring are key contributors to the molecule's aqueous solubility. plos.org

The nature of the substituent on the distal nitrogen of the piperazine ring plays a pivotal role. In studies of vindoline-piperazine conjugates, N-alkyl derivatives were found to be more active than their N-acyl counterparts. mdpi.com Specific substitutions, such as N-(4-trifluoromethylphenyl), N-[4-(trifluoromethyl)benzyl], and N-bis(4-fluorophenyl)methyl groups, resulted in significantly more potent anticancer agents. mdpi.com This suggests that bulky, hydrophobic groups can be favorable for activity. The introduction of an N-methylpiperazine moiety has also been shown to confer potent inhibitory activity in certain contexts. researchgate.net

Table 2: Impact of Piperazine Moiety Modifications on Biological Activity

| Modification | Example Substituent/Change | Effect on Biological Activity | Activity Type | Reference |

|---|---|---|---|---|

| Ring Replacement | Morpholine or Pyrrolidine | Decreased activity | Antiviral | nih.gov |

| N-4 Substitution | N-Alkyl groups | More active than N-acyl | Anticancer | mdpi.com |

| N-4 Substitution | N-[4-(trifluoromethyl)benzyl] | Significantly increased efficacy | Anticancer | mdpi.com |

| N-4 Substitution | N-bis(4-fluorophenyl)methyl | Significantly increased efficacy | Anticancer | mdpi.com |

| N-4 Substitution | N-methyl | Potent inhibitory activity | General | researchgate.net |

In more complex derivatives where the piperazine moiety is connected to another pharmacophore, the linker's structure is a third dimension for optimization. The linker can influence the molecule's flexibility, conformation, and physicochemical properties.

The composition and length of the linker are important. Studies on 4-aminoquinolines revealed that varying the alkyl linkers and incorporating aromatic groups with hydrogen-bond accepting capabilities led to the synthesis of highly potent compounds. nih.gov The type of chemical bond used in the linker can also be critical. For certain antifungal compounds, a hydrazine (B178648) (-NH-NH-) linker was found to be essential for activity, and its replacement with an acylhydrazone linker narrowed the spectrum of activity. researchgate.net In the design of Proteolysis Targeting Chimeras (PROTACs), linking a piperazine via an amide bond was shown to lower its pKa, which can impact solubility and cell permeability. nih.gov This highlights that the chemistry used to attach the piperazine ring can alter its fundamental properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel molecules and provide insights into the structural features that are most influential.

For quinoline and quinazoline (B50416) derivatives, QSAR studies have identified several key descriptors that predict biological activity. nih.gov In one study on quinazoline derivatives with anticancer activity, important parameters included constitutional, functional, 2D autocorrelation, and charge descriptors. nih.gov Another 3D-QSAR study on quinoline derivatives as antimalarial agents found that molar refractivity and Van der Waals volume had a negative impact on activity. mdpi.com Conversely, properties that increased activity included lipophilicity (related to the presence of -F or -Cl atoms) and the capacity to act as a hydrogen-bond acceptor (related to basic nitrogen atoms). mdpi.com

These models provide a powerful tool for virtual screening and for guiding the design of new derivatives by prioritizing modifications that are predicted to enhance activity. For example, QSAR models can help researchers decide where to place bulky, hydrophobic, or hydrogen-bonding groups to optimize interactions with a biological target. mdpi.comnih.gov

Principles for the Rational Design and Optimization of 2-(Piperazin-1-yl)quinoline Fumarate Derivatives

The rational design of novel 2-(piperazin-1-yl)quinoline derivatives is a multi-faceted process that integrates SAR data, computational modeling, and an understanding of pharmacokinetics. The primary goal is to create new chemical entities with improved potency, selectivity, and drug-like properties. nih.gov

Key principles include:

Molecular Hybridization : This approach involves combining two or more known pharmacophores (e.g., quinoline and piperazine) into a single molecule. researchgate.net This can lead to compounds with enhanced activity or a novel mechanism of action. nih.gov

SAR-Guided Modification : Based on established SAR data, specific modifications can be planned. For this scaffold, this might involve adding electron-donating groups to the quinoline ring or attaching bulky, lipophilic substituents to the N-4 position of the piperazine ring.

Computational Chemistry : Utilizing tools like QSAR and molecular docking allows for the in silico evaluation of designed compounds before synthesis. nih.govnih.gov This helps to prioritize candidates that are most likely to have high binding affinity for the target and favorable pharmacokinetic profiles.

Physicochemical Property Optimization : The piperazine moiety is often incorporated to improve properties like aqueous solubility. nih.gov Rational design must balance the modifications needed for biological activity with the need to maintain good solubility, permeability, and metabolic stability.

Bioisosteric Replacements and Scaffold Hopping in Drug Design

Bioisosteric replacement and scaffold hopping are advanced strategies in medicinal chemistry used to optimize lead compounds or to discover novel chemical series with similar biological activity but different core structures.

Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties. This is often done to improve potency, alter selectivity, or enhance pharmacokinetic properties. For example, in the development of anti-inflammatory quinazoline derivatives, the bioisosteric replacement of a carbon atom with a sulfur atom was successfully used to create new active compounds. nih.govpreprints.org In relation to the piperazine ring, various analogues have been designed as bioisosteres to beneficially alter pharmacokinetic properties. enamine.netenamine.net

Scaffold hopping is a more drastic modification where the central core or scaffold of a molecule is replaced with a structurally different one, while preserving the essential three-dimensional arrangement of key functional groups required for biological activity. This strategy can lead to new intellectual property and can help overcome issues with toxicity or metabolism associated with the original scaffold. A notable example involved a scaffold hopping study where a quinoline core was replaced by a quinazoline scaffold, resulting in a new, potent class of efflux pump inhibitors. nih.gov This work also revealed that for retaining activity, the nitrogen at the 1-position of the quinoline core was essential. nih.gov These strategies are powerful tools for navigating chemical space and developing novel derivatives based on the 2-(piperazin-1-yl)quinoline template.

Role in Medicinal Chemistry and Drug Discovery Platforms

2-(Piperazin-1-yl)quinoline Fumarate (B1241708) as a Foundational Lead Compound or Promising Scaffold

The 2-(Piperazin-1-yl)quinoline core is recognized as a versatile and promising scaffold in drug discovery, particularly in the fields of oncology and neurology. chemimpex.com Its inherent structural features provide a basis for the design of compounds with the potential for favorable pharmacokinetic properties, such as enhanced solubility and stability in biological systems. chemimpex.com This makes it an attractive starting point for the synthesis of more complex molecules with therapeutic potential. chemimpex.com

The quinoline (B57606) portion of the molecule is a bicyclic aromatic heterocycle that is present in numerous natural products and clinically approved drugs, demonstrating a wide range of biological activities including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory effects. rsc.org The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms, is frequently incorporated into drug candidates to improve their pharmacological profiles. scilit.com The combination of these two moieties in the 2-(piperazin-1-yl)quinoline scaffold creates a molecule with significant potential for further development.

Applications in Pharmaceutical Development and Synthetic Strategies

The 2-(piperazin-1-yl)quinoline scaffold serves as a key building block in the synthesis of a diverse array of pharmaceutical compounds. chemimpex.comresearchgate.net Researchers have extensively utilized this core structure to develop derivatives with potential applications as anti-cancer and anti-microbial agents. chemimpex.com The synthesis of these derivatives often starts from precursors like 2-chloroquinoline-3-carbaldehyde (B1585622), which can be prepared through Vilsmeier-Haack formylation of N-arylacetamides. researchgate.neteurekaselect.com

A variety of synthetic strategies are employed to modify the 2-(piperazin-1-yl)quinoline scaffold and generate libraries of novel compounds. These methods include:

Acylation and Sulfonylation: These reactions target the nitrogen atoms of the piperazine ring to introduce different functional groups. researchgate.neteurekaselect.comeurekaselect.com

Claisen-Schmidt Condensation: This reaction is used to form carbon-carbon bonds and further elaborate the core structure. researchgate.neteurekaselect.comeurekaselect.com

1,3-Dipolar Cycloaddition: This method allows for the construction of new heterocyclic rings attached to the quinoline scaffold. researchgate.neteurekaselect.comeurekaselect.com

One-Pot Multicomponent Reactions (MCRs): MCRs are efficient synthetic strategies for creating complex molecules in a single step from multiple starting materials. researchgate.neteurekaselect.comeurekaselect.com

Reductive Amination: This reaction is used to introduce new substituents on the piperazine nitrogen. researchgate.neteurekaselect.combenthamdirect.com

Grignard Reaction and Kabachnik-Field's Reaction: These are employed to create carbon-carbon and carbon-phosphorus bonds, respectively, adding further diversity to the synthesized compounds. researchgate.neteurekaselect.comeurekaselect.com

These synthetic approaches allow medicinal chemists to systematically explore the structure-activity relationships of 2-(piperazin-1-yl)quinoline derivatives, optimizing their biological activity and pharmacokinetic properties. benthamdirect.com

Strategies for the Development of Novel Therapeutic Agents Based on the Core Scaffold

The development of novel therapeutic agents based on the 2-(piperazin-1-yl)quinoline core involves strategic modifications to target specific biological pathways or disease states. One prominent strategy is the creation of hybrid molecules, where the 2-(piperazin-1-yl)quinoline scaffold is combined with other known pharmacophores to enhance activity or confer dual functionality. nih.gov

Table 1: Examples of Therapeutic Targets and Activities of 2-(Piperazin-1-yl)quinoline Derivatives

| Therapeutic Area | Specific Target/Activity | Example Derivative Class |

| Oncology | VEGFR-2 Inhibition | 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazoles |

| Infectious Diseases | Antibacterial and Antituberculosis | Quinoline-piperazine hybrids with sulfonamides and amides |

| Diabetes | α-glucosidase inhibition | Quinoline-piperazines fused to a phenylhydrazinecarbothioamide scaffold |

For instance, novel quinoline-piperazine hybrids have been designed and synthesized with the aim of developing new antibacterial and antitubercular agents. nih.gov In one study, piperazine coupled with sulfonamides and amides was introduced at the 2nd position of the quinoline ring, leading to compounds with significant inhibitory activity against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB). nih.gov

In the field of oncology, researchers have developed derivatives of 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles as potent antiproliferative agents. nih.gov These compounds have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis, with some derivatives exhibiting activity comparable to the approved drug sorafenib. nih.govresearchgate.net

Furthermore, the 2-(piperazin-1-yl)quinoline scaffold has been explored for the development of α-glucosidase inhibitors for the management of type 2 diabetes. nih.gov By fusing the quinoline-piperazine core with a phenylhydrazinecarbothioamide scaffold, researchers have created potent inhibitors of this enzyme. nih.gov

Future Research Directions and Emerging Applications

Integration with Advanced Drug Delivery Systems

To improve the therapeutic index of quinoline-piperazine compounds, researchers are exploring their integration with advanced drug delivery systems. These systems aim to enhance solubility, permeability, and bioavailability, while also enabling targeted delivery to specific tissues or cells, thereby minimizing off-target effects.

One promising approach involves the use of nanoparticles . For instance, novel chitosan-quinoline nanoparticles have been prepared as nanocarriers for anticancer drugs. nih.gov These nanoparticles have demonstrated a regular nanorod shape and pH-sensitive release behavior, suggesting their potential for targeted drug delivery in cancer therapy. nih.gov The unique properties of these nanocarriers, such as their size and surface charge, can be tailored to optimize drug loading and release kinetics.

Liposomes are another class of drug delivery vehicles being investigated. They can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and controlling their release. The encapsulation of quinoline (B57606) derivatives within liposomal formulations is an active area of research aimed at improving their pharmacokinetic profiles.

Furthermore, hydrogels and other polymeric matrices are being explored for the sustained release of quinoline-piperazine derivatives. These systems can be designed to release the drug in response to specific physiological stimuli, such as pH or temperature, offering a more controlled and prolonged therapeutic effect.

Exploration in Combination Therapy Regimens

The complexity of many diseases, particularly cancer and infectious diseases, often necessitates the use of combination therapies to achieve optimal clinical outcomes. The quinoline-piperazine scaffold is being investigated for its potential in synergistic drug combinations.

A key strategy is molecular hybridization , where the quinoline-piperazine moiety is combined with other pharmacophores into a single molecule. nih.govnih.gov This approach can lead to hybrid compounds with enhanced biological activity and the ability to act on multiple targets simultaneously. nih.govnih.gov For example, hybrids of quinoline-piperazine with other antimicrobial agents are being developed to combat drug-resistant strains of bacteria and parasites. nih.govrsc.orgcore.ac.uk

In cancer therapy, combining quinoline-piperazine derivatives with established chemotherapeutic agents is a promising avenue. The rationale is that the quinoline-piperazine compound may sensitize cancer cells to the cytotoxic effects of the conventional drug, allowing for lower doses and reduced toxicity. Research is ongoing to identify effective combination regimens for various types of cancer.

Identification of Novel Biological Targets for 2-(Piperazin-1-yl)quinoline Fumarate (B1241708) Derivatives

While the quinoline-piperazine scaffold is known to interact with a range of biological targets, ongoing research aims to identify novel targets to expand its therapeutic potential.

One area of focus is on enzyme inhibition . Recent studies have identified quinoline-piperazine derivatives as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. doi.orgresearchgate.net This suggests a potential application in the management of type 2 diabetes. researchgate.net Additionally, these compounds have been shown to inhibit other enzymes, such as those involved in DNA methylation, which could have implications for cancer therapy. nih.gov

Protein kinases are another important class of targets. nih.govresearchgate.net Dysregulation of protein kinase activity is a hallmark of many cancers, and several FDA-approved kinase inhibitors contain a quinoline core. nih.gov Research is actively exploring the potential of 2-(piperazin-1-yl)quinoline derivatives as selective kinase inhibitors. nih.govresearchgate.net

In the field of neurodegenerative diseases, such as Alzheimer's disease , quinoline-piperazine hybrids are being designed as multi-target-directed ligands. researchgate.netresearchgate.netmdpi.com These compounds aim to simultaneously inhibit cholinesterases, prevent amyloid-β aggregation, and chelate metal ions, all of which are implicated in the pathology of Alzheimer's. researchgate.netmdpi.com

Advancements in Computational Design and In Silico Screening Methodologies

Computational tools are playing an increasingly crucial role in the design and discovery of new drugs. For 2-(piperazin-1-yl)quinoline derivatives, in silico methods are being used to accelerate the identification of new leads and to optimize their pharmacological properties.

Molecular docking is a widely used technique to predict the binding affinity and interaction of a ligand with its target protein. nih.gov This allows researchers to screen large libraries of virtual compounds and prioritize those with the highest potential for biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are employed to understand the relationship between the chemical structure of a compound and its biological activity. nih.gov By developing QSAR models, researchers can predict the activity of new derivatives before they are synthesized, thus guiding the design of more potent and selective compounds. nih.gov

Virtual screening and pharmacophore modeling are also being utilized to explore the vast chemical space of quinoline-piperazine derivatives and to identify novel compounds with desired therapeutic profiles. These computational approaches significantly reduce the time and cost associated with traditional drug discovery methods.

Expansion of Therapeutic Indications for Quinoline-Piperazine Scaffolds

The versatile nature of the quinoline-piperazine scaffold has led to the exploration of its therapeutic potential in a wide range of diseases beyond its traditional applications.

Infectious diseases remain a major area of focus. Novel quinoline-piperazine hybrids have shown promising activity against various pathogens, including bacteria, mycobacteria (the causative agent of tuberculosis), and parasites such as Plasmodium (malaria), Leishmania (leishmaniasis), and Toxoplasma (toxoplasmosis). nih.govnih.govrsc.orgcore.ac.uknih.gov

In oncology , research is ongoing to develop quinoline-piperazine derivatives as potent and selective anticancer agents. nih.govresearchgate.netjocpr.com These compounds are being investigated for their ability to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance. nih.govresearchgate.net

Furthermore, the potential of this scaffold in treating neurodegenerative diseases is a rapidly emerging field. tandfonline.comnih.gov As previously mentioned, multi-target-directed ligands based on the quinoline-piperazine framework are being developed for Alzheimer's disease. researchgate.netresearchgate.netmdpi.com

The following table summarizes some of the emerging therapeutic applications of the quinoline-piperazine scaffold based on recent research findings.

| Therapeutic Area | Specific Indication/Target | Research Findings |

| Metabolic Disorders | Type 2 Diabetes (α-glucosidase inhibition) | Quinoline-piperazine derivatives have shown significant in vitro inhibitory activity against α-glucosidase, outperforming the standard drug acarbose (B1664774) in some cases. doi.orgresearchgate.net |

| Infectious Diseases | Tuberculosis (MDR-TB) | Novel quinoline-piperazine hybrids have demonstrated potent activity against multidrug-resistant strains of Mycobacterium tuberculosis. nih.govrsc.orgresearcher.life |

| Leishmaniasis | Quinoline-piperazine/pyrrolidine (B122466) derivatives have shown significant in vivo efficacy in animal models of leishmaniasis. nih.gov | |

| Malaria | Hybrids incorporating the quinoline-piperazine scaffold have exhibited excellent potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.govnih.gov | |

| Oncology | Various Cancers | Piperazine-linked quinolinequinones and other derivatives have shown potent cytotoxic activity against a range of cancer cell lines. researchgate.netjocpr.comnih.govresearchgate.net |

| Neurological Disorders | Alzheimer's Disease | Multi-target-directed quinoline-piperazine hybrids have been designed to inhibit cholinesterases, reduce amyloid-β aggregation, and chelate metal ions. researchgate.netresearchgate.netmdpi.commdpi.com |

Q & A

Q. What are the standard synthetic routes for preparing 2-(piperazin-1-yl)quinoline fumarate?

The synthesis typically involves coupling a quinoline scaffold with a piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination. For example:

- Step 1 : React 2-chloroquinoline with piperazine in a polar aprotic solvent (e.g., DMF or DMSO) under reflux.

- Step 2 : Purify the intermediate using column chromatography or recrystallization to remove unreacted starting materials.

- Step 3 : Salt formation with fumaric acid in ethanol or methanol to yield the fumarate salt .

Key Considerations : Optimize reaction time and temperature to minimize byproducts like 4,5-dichloroquinoline impurities .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation : X-ray crystallography to resolve molecular geometry and hydrogen-bonding patterns (e.g., N–H⋯N interactions in the crystal lattice) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) to quantify impurities (<1%) and ensure compliance with pharmacopeial standards.

- Spectroscopic Analysis : H/C NMR for verifying proton environments and N NMR to confirm piperazine connectivity .

Q. How is the preliminary biological activity of this compound screened?

- In Vitro Assays : Test for anti-inflammatory activity via nitric oxide (NO) inhibition in LPS-stimulated macrophages (IC values typically <10 µM) .

- Peripheral Analgesic Screening : Use the acetic acid-induced writhing model in rodents to assess pain response reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies?

- Dose-Response Analysis : Validate activity thresholds using multiple assays (e.g., COX-2 inhibition vs. NO scavenging) to distinguish mechanism-specific effects .

- Impurity Interference : Quantify synthetic byproducts (e.g., 4,5-dichloroquinoline) via LC-MS, as even 1–4% impurities can skew bioactivity results .

Q. What methodologies are used to analyze synthetic impurities in 2-(piperazin-1-yl)quinoline derivatives?

- Recrystallization : Use 2-propanol to remove hydrophobic impurities, leveraging solubility differences .

- Chromatographic Profiling : Compare retention times against reference standards in reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Table 1 : Common Impurities and Sources in Synthesis

| Impurity | Source | Resolution Method |

|---|---|---|

| 4,5-Dichloroquinoline | Starting material contamination | Recrystallization (2-propanol) |

| Unreacted Piperazine | Incomplete coupling | Column chromatography |

Q. How does stereochemistry influence the bioactivity of piperazine-quinoline derivatives?

- Racemic vs. Enantiopure Forms : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Bioactivity often varies; e.g., (R)-enantiomers may show higher receptor affinity in analgesic models .

- Hydrogen Bonding : Crystal packing (e.g., N–H⋯N interactions) can alter solubility and bioavailability, impacting in vivo efficacy .

Q. What strategies optimize the structure-activity relationship (SAR) for therapeutic applications?

- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl at C7) to enhance anti-inflammatory activity.

- Piperazine Modifications : Replace the piperazine ring with bicyclic amines (e.g., [1.1.1]propellane) to improve blood-brain barrier penetration for CNS targets .

Table 2 : SAR Trends in Quinoline-Piperazine Derivatives

| Substituent Position | Modification | Bioactivity Impact | Reference |

|---|---|---|---|

| C6 | Cl | ↑ Anti-inflammatory (NO inhibition) | |

| C2 | Piperazine | ↑ Analgesic (central vs. peripheral) |

Q. How are molecular docking studies applied to predict target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.